RO-275

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H14ClN5O |

|---|---|

Molecular Weight |

351.8 g/mol |

IUPAC Name |

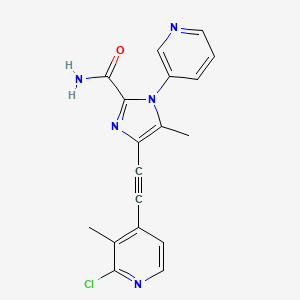

4-[2-(2-chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide |

InChI |

InChI=1S/C18H14ClN5O/c1-11-13(7-9-22-16(11)19)5-6-15-12(2)24(18(23-15)17(20)25)14-4-3-8-21-10-14/h3-4,7-10H,1-2H3,(H2,20,25) |

InChI Key |

STQKUEFQEVDNLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C#CC2=C(N(C(=N2)C(=O)N)C3=CN=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

RO-275: A Deep Dive into its Mechanism of Action for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. Recent research has identified the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels, particularly the HCN1 subtype, as a promising therapeutic target for enhancing cognitive function. This technical guide provides an in-depth overview of the mechanism of action of RO-275, a potent and selective HCN1 inhibitor, and its potential to ameliorate cognitive dysfunction.

Core Mechanism of Action: Selective HCN1 Inhibition

This compound is a novel, orally active small molecule that demonstrates high potency and selectivity for the HCN1 ion channel. HCN channels are unique voltage-gated ion channels that open upon membrane hyperpolarization and are modulated by cyclic nucleotides. The HCN1 subunit is predominantly expressed in the dendrites of pyramidal neurons in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.

By selectively inhibiting HCN1 channels, this compound modulates neuronal excitability and synaptic integration. This inhibition leads to a reduction in the hyperpolarization-activated current (Ih), which in turn enhances the temporal summation of excitatory postsynaptic potentials (EPSPs). This enhanced synaptic integration is believed to be the fundamental mechanism through which this compound improves cognitive function, particularly working memory.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.

| Table 1: In Vitro Potency of this compound against HCN Isoforms | |

| HCN Isoform | IC50 (µM) |

| hHCN1 | 0.046[1][2] |

| hHCN2 | 14.3[1][2] |

| hHCN3 | 4.6[1][2] |

| hHCN4 | 13.9[1][2] |

| Table 2: Selectivity Profile of this compound | |

| Selectivity (fold vs. hHCN1) | Value |

| hHCN2 | 311[3] |

| hHCN3 | 100[3] |

| hHCN4 | 302[3] |

| Off-Target Activity | Observation |

| hERG Channel | Favorable selectivity profile[3] |

| Nav1.5 Channel | Favorable selectivity profile[3] |

| mGluR5 Receptor | Low binding affinity[3] |

| Table 3: In Vivo Efficacy of this compound in a Rat Model of Decremented Working Memory | |

| Dose (mg/kg, i.p.) | Effect on Working Memory |

| 3 | Rescue of decremented working memory[1] |

| 10 | Rescue of decremented working memory[1] |

| 30 | Rescue of decremented working memory[1] |

Experimental Protocols

Electrophysiological Recording of HCN Channel Activity

Objective: To determine the potency and selectivity of this compound on human HCN1, HCN2, HCN3, and HCN4 channels.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing individual human HCN channel isoforms (hHCN1, hHCN2, hHCN3, or hHCN4).

-

Technique: Automated whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -40 mV.

-

Hyperpolarizing voltage steps (e.g., to -140 mV for 2 seconds) are applied to activate the HCN channels and elicit the Ih current.

-

A subsequent depolarizing step (e.g., to -85 mV) is used to measure the tail current.

-

This compound is applied at various concentrations to determine the concentration-dependent inhibition of the Ih current.

-

IC50 values are calculated by fitting the concentration-response data to a logistical equation.

-

Touchscreen-Based Trial-Unique Nonmatching-to-Location (TUNL) Task for Working Memory in Rats

Objective: To assess the in vivo efficacy of this compound on working memory in a rat model.

Methodology:

-

Apparatus: Operant chambers equipped with a touchscreen, a reward magazine, and a house light.

-

Task: A trial-unique, delayed non-matching-to-location (TUNL) task.

-

Procedure:

-

Habituation and Pre-training: Rats are habituated to the chambers and trained to touch the screen to receive a liquid reward.

-

Sample Phase: A single stimulus (a white square) is presented at one of several possible locations on the screen. The rat must touch the stimulus.

-

Delay Phase: A variable delay period is introduced where the screen is blank.

-

Choice Phase: The original stimulus (sample) and a new stimulus at a different location (novel) are presented.

-

Reinforcement: A correct response (touching the novel stimulus) is rewarded with the liquid reward. An incorrect response (touching the sample stimulus) results in a time-out period with the house light on.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 3, 10, 30 mg/kg) before the testing session.[1]

-

Performance Metrics: The primary measure of working memory is the percentage of correct choices. Other measures include response latencies and the number of trials completed.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's cognitive-enhancing effects and the experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in enhancing cognitive function.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cognitive dysfunction. Its high potency and selectivity for the HCN1 ion channel, coupled with its demonstrated in vivo efficacy in a preclinical model of working memory, underscore its potential. The mechanism of action, centered on the enhancement of synaptic integration through the inhibition of Ih current, provides a clear rationale for its cognitive-enhancing effects. Further research and clinical development of this compound and other selective HCN1 inhibitors are warranted to explore their full therapeutic potential in addressing cognitive deficits across a range of brain disorders.

References

- 1. The Touchscreen-Based Trial-Unique, Nonmatching-To-Location (TUNL) Task as a Measure of Working Memory and Pattern Separation in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The touchscreen operant platform for testing working memory and pattern separation in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcnlab.ca [tcnlab.ca]

RO-275 discovery and development history

An In-depth Technical Guide on the Discovery and Development of RO-275, a Selective HCN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally active inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). Identified through a high-throughput screening and subsequent chemical optimization program by Roche Pharma AG, this compound has emerged as a promising preclinical candidate for the treatment of cognitive dysfunction. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for this compound. Detailed methodologies for pivotal experiments are provided, along with a summary of all quantitative data in structured tables and visualizations of associated signaling pathways and experimental workflows.

Discovery and Development History

The discovery of this compound was driven by the therapeutic potential of targeting HCN1 channels, which are critically involved in regulating synaptic integration and cognitive function.[1][2] The development of selective HCN1 inhibitors had been challenging, with previous antagonists suffering from a lack of potency and selectivity.[1][2]

Roche Pharma AG initiated a discovery campaign employing automated electrophysiology in a small-molecule library screen to identify novel HCN1 inhibitors.[1][2] This high-throughput approach led to the identification of a primary carboxamide series of compounds. Subsequent chemical optimization of this series resulted in the discovery of this compound, a compound with high potency and selectivity for HCN1.[1][2]

Currently, this compound is in the preclinical stage of development.[2] In vivo studies in rat models have demonstrated its ability to rescue decremented working memory, suggesting its potential as a therapeutic for cognitive disorders.[1][2][3]

Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of the HCN1 ion channel.[1][2][4] HCN channels are voltage-gated cation channels that are activated by membrane hyperpolarization.[5] In the central nervous system, particularly in regions crucial for cognition like the hippocampus and cortex, HCN1 channels play a significant role in dampening neuronal excitability and limiting the temporal summation of excitatory postsynaptic potentials (EPSPs).[5]

By inhibiting HCN1, this compound reduces the hyperpolarization-activated current (Ih), leading to an increase in the input resistance of neurons. This, in turn, enhances the temporal summation of EPSPs, thereby facilitating synaptic integration and strengthening neuronal signaling in cognitive-relevant brain circuits.[1][2] A key finding is that this compound exhibits a distinct mode of action compared to non-selective HCN channel inhibitors, characterized by a lack of use- and voltage-dependent inhibition and a delayed onset of inhibitory activity.[5]

Signaling Pathway

Caption: Inhibition of HCN1 by this compound enhances temporal summation of EPSPs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (µM) | Fold Selectivity (vs. HCN1) |

| HCN1 | 0.046 | - |

| HCN2 | 14.3 | ~311x |

| HCN3 | 4.6 | ~100x |

| HCN4 | 13.9 | ~302x |

Data sourced from MedchemExpress and Harde E, et al. Cell Chem Biol. 2024.[3][4]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Working Memory

| Dose (mg/kg, i.p.) | Animal Model | Task | Key Result |

| 3, 10, 30 | Male Sprague Dawley Rats | Trial-Unique, Delayed Non-Matching-to-Location (TUNL) | Significant reduction in incorrect trials at 30 mg/kg, indicating improved working memory.[3] |

Experimental Protocols

This section details the methodologies for the key experiments conducted during the preclinical evaluation of this compound, based on the available information.

Automated Electrophysiology for High-Throughput Screening

The initial discovery of the primary carboxamide series, from which this compound was derived, utilized automated electrophysiology.

Caption: Workflow for the high-throughput screening of HCN1 inhibitors.

Methodology:

-

Cell Line: A stable cell line recombinantly expressing human HCN1 channels was used.

-

Instrumentation: An automated planar patch-clamp system was employed for high-throughput electrophysiological recordings.

-

Protocol: Cells were captured on the patch-clamp chip, and whole-cell recordings were established. A voltage protocol was applied to activate HCN1 channels and elicit the hyperpolarization-activated current (Ih).

-

Compound Screening: Compounds from a small-molecule library were applied to the cells, and the change in Ih current was measured to determine the inhibitory activity of each compound.

-

Hit Identification: Compounds that produced a significant inhibition of the Ih current were identified as "hits" for further characterization and chemical optimization.

In Vivo Assessment of Working Memory (TUNL Task)

The efficacy of this compound in improving cognitive function was assessed using the trial-unique, delayed non-matching-to-location (TUNL) task in rats.

Methodology:

-

Animals: Male Sprague Dawley rats were used for the study.

-

Apparatus: The task was conducted in touchscreen operant chambers.

-

Training: Rats were trained on the TUNL task, which requires them to remember the location of a visual stimulus on the screen over a delay period.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 3, 10, and 30 mg/kg.[3]

-

Testing: Following drug administration, the rats' performance on the TUNL task was assessed. The key metric was the number of incorrect trials.

-

Data Analysis: The performance of the this compound-treated groups was compared to a vehicle-treated control group to determine the effect of the compound on working memory. A significant reduction in incorrect trials was indicative of improved cognitive performance.[3]

Selectivity Profile

A crucial aspect of the development of this compound was ensuring its selectivity for HCN1 over other HCN channel isoforms and other ion channels to minimize off-target effects. Notably, inhibition of HCN channels in the heart can lead to cardiovascular side effects.

Key Selectivity Findings:

-

This compound is approximately 311-fold more selective for HCN1 over HCN2 and 302-fold more selective over HCN4.[5]

-

Unlike non-selective HCN antagonists, this compound did not alter cardiac physiology in human atrial cardiomyocytes or in rats, demonstrating a favorable safety profile in preclinical studies.[1][2]

-

The compound also showed a favorable selectivity profile against other ion channels, including hERG and Nav1.5.[5]

Conclusion and Future Directions

This compound is a potent and selective HCN1 inhibitor that has demonstrated pro-cognitive effects in preclinical models. Its discovery through a modern high-throughput screening approach and subsequent successful chemical optimization highlight a significant advancement in the field. The favorable selectivity profile of this compound suggests a reduced risk of the cardiovascular side effects that have hampered the development of non-selective HCN inhibitors.

The preclinical data strongly support the continued development of this compound as a potential therapeutic for cognitive dysfunction associated with various neurological and psychiatric disorders. Future studies will likely focus on comprehensive IND-enabling safety and toxicology assessments, as well as the evaluation of this compound in a broader range of animal models of cognitive impairment to further validate its therapeutic potential before advancing to clinical trials.

References

- 1. caccl-barstow.primo.exlibrisgroup.com [caccl-barstow.primo.exlibrisgroup.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

The Therapeutic Potential of RO-275: A Selective HCN1 Inhibitor for Cognitive Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1), a voltage-gated ion channel implicated in the regulation of neuronal excitability and synaptic plasticity. Preclinical evidence suggests that this compound holds significant therapeutic potential for the treatment of cognitive dysfunction. By selectively targeting HCN1, this compound enhances neuronal excitability and synaptic integration in brain regions critical for learning and memory, without the cardiovascular side effects associated with non-selective HCN channel blockers. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, pharmacokinetic and safety profiles of this compound, along with detailed experimental protocols and visual representations of its underlying biological pathways.

Introduction

Cognitive impairments are a debilitating hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The HCN1 channel, predominantly expressed in the dendrites of pyramidal neurons in the hippocampus and neocortex, plays a crucial role in constraining neuronal excitability and synaptic plasticity.[1] Its unique gating properties and localization make it a compelling target for therapeutic intervention in cognitive disorders. This compound has emerged from a dedicated drug discovery effort as a highly selective and potent inhibitor of the HCN1 channel, offering a promising new avenue for the development of novel cognitive enhancers.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the function of the HCN1 ion channel. In pyramidal neurons, HCN1 channels contribute to the hyperpolarization-activated inward current (Ih), which dampens dendritic excitability and reduces the temporal summation of excitatory postsynaptic potentials (EPSPs).[1][2] By blocking HCN1 channels, this compound reduces Ih, leading to a hyperpolarization of the neuronal membrane potential and an increase in the input resistance of dendrites. This, in turn, enhances the summation of EPSPs, thereby facilitating neuronal firing and strengthening synaptic transmission.[3] This enhancement of synaptic plasticity in key brain circuits is believed to be the primary mechanism underlying the pro-cognitive effects of this compound.

Signaling Pathway of HCN1 Inhibition

References

In Vitro Characterization of RO-275: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoform 1 (HCN1). HCN channels are critical regulators of neuronal excitability and are implicated in various physiological and pathological processes. This document provides a comprehensive in vitro characterization of this compound, including its inhibitory activity, selectivity profile, and the experimental protocols used for its evaluation. Detailed methodologies for key assays are presented to enable replication and further investigation by the scientific community. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanism of action and characterization of this compound.

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a family of ion channels that play a crucial role in regulating neuronal and cardiac rhythmicity.[1] Of the four isoforms (HCN1-4), HCN1 is predominantly expressed in the brain, particularly in the hippocampus, cortex, and cerebellum.[1] HCN1 channels are voltage-gated cation channels that open upon membrane hyperpolarization and contribute to the "pacemaker" current (Ih), which is vital for setting the resting membrane potential, dendritic integration of synaptic inputs, and neuronal firing patterns.[1] Dysregulation of HCN1 channel function has been linked to neurological disorders such as epilepsy and pain.

This compound has emerged as a potent and highly selective inhibitor of the HCN1 channel, making it a valuable tool for studying the physiological roles of HCN1 and a potential therapeutic candidate. This guide details the in vitro pharmacological profile of this compound and provides in-depth protocols for its characterization.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against HCN channel isoforms have been determined using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (µM) | Assay Type | Cell Line |

| hHCN1 | 0.046 | Whole-cell patch clamp | HEK293 |

| hHCN2 | 14.3 | Whole-cell patch clamp | HEK293 |

| hHCN3 | 4.6 | Whole-cell patch clamp | HEK293 |

| hHCN4 | 13.9 | Whole-cell patch clamp | HEK293 |

Table 1: Inhibitory Potency and Selectivity of this compound against human HCN channel isoforms. Data derived from whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the respective human HCN channel isoform.

Experimental Protocols

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of HCN channels.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, HEK293 cells are transfected with a plasmid encoding the desired human HCN1 isoform using a suitable transfection reagent (e.g., Lipofectamine). Stable cell lines expressing HCN1 can also be generated for consistent and robust channel expression.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through HCN1 channels in the presence and absence of this compound to determine its inhibitory effect.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

HEK293 cells expressing hHCN1 are transferred to a recording chamber and perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -40 mV.

-

Hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) are applied to elicit HCN1 currents (Ih).

-

This compound is applied at various concentrations through the perfusion system.

-

The inhibitory effect of this compound is measured as the percentage reduction in the steady-state Ih amplitude at a specific voltage (e.g., -120 mV).

-

-

Data Analysis:

-

IC50 values are determined by fitting the concentration-response data to a Hill equation.

-

Radioligand Binding Assay (Hypothetical Protocol)

-

Membrane Preparation:

-

HEK293 cells stably expressing hHCN1 are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled HCN1 ligand (e.g., a tritiated analog of a known HCN1 blocker) and varying concentrations of this compound.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway

HCN1 channels are key regulators of neuronal excitability. Their inhibition by this compound leads to a reduction in the pacemaker current (Ih), resulting in membrane hyperpolarization and decreased neuronal firing.

Caption: HCN1 Channel Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.

References

Preclinical Profile of RO-275: A Novel Cognitive Enhancer

An In-depth Technical Guide on the Preclinical Evaluation of RO-275 for Memory Enhancement

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical data for this compound, a novel, selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). The following sections detail the pharmacological profile, efficacy in animal models of memory impairment, and the underlying mechanism of action of this compound. The data presented herein support the continued development of this compound as a potential therapeutic agent for cognitive deficits.

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (α7 nAChR), has been identified as a key target for therapeutic intervention to improve cognitive function.[1] this compound is a novel positive allosteric modulator of the α7 nAChR, designed to enhance cholinergic transmission and thereby improve memory and learning. This whitepaper summarizes the key preclinical findings for this compound.

Pharmacological Profile of this compound

In Vitro Receptor Binding and Function

The in vitro pharmacological profile of this compound was characterized using radioligand binding assays and electrophysiology.

| Parameter | Value | Method |

| α7 nAChR Affinity (Ki) | 15 nM | Radioligand binding assay with [³H]-Methyllycaconitine in rat hippocampal tissue. |

| α7 nAChR Potentiation (EC₅₀) | 50 nM | Two-electrode voltage clamp in Xenopus oocytes expressing human α7 nAChRs. |

| Selectivity | >100-fold selective for α7 nAChR over other nAChR subtypes (α4β2, α3β4) and a panel of 50 other CNS receptors and ion channels. | Radioligand binding assays. |

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Tₘₐₓ (h) | 1.5 | N/A |

| Cₘₐₓ (ng/mL) | 250 | 450 |

| t₁/₂ (h) | 4.2 | 3.9 |

| Bioavailability (%) | 35 | N/A |

| Brain/Plasma Ratio | 1.8 at 2h post-dose | 1.9 at 2h post-dose |

Efficacy in Animal Models of Memory Impairment

The procognitive effects of this compound were assessed in rodent models of memory impairment.

Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce memory deficits in rodents, mimicking aspects of cholinergic dysfunction.[2][3]

Table 3.1: Effect of this compound on Scopolamine-Induced Deficits in the Morris Water Maze

| Treatment Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds, Probe Trial) |

|---|---|---|

| Vehicle | 45 ± 5 | 15 ± 3 |

| Scopolamine (1 mg/kg) | 65 ± 7 | 8 ± 2 |

| This compound (3 mg/kg) + Scopolamine | 48 ± 6 | 14 ± 3 |

| This compound (10 mg/kg) + Scopolamine | 35 ± 5* | 22 ± 4* |

| Donepezil (1 mg/kg) + Scopolamine | 40 ± 4* | 18 ± 3* |

*p < 0.05 compared to Scopolamine group.

Amyloid-β Induced Cognitive Deficit Model

Intracerebroventricular (ICV) administration of amyloid-β (Aβ) oligomers is used to model cognitive deficits associated with Alzheimer's disease.[4][5]

Table 3.2: Effect of this compound on Aβ₂₅₋₃₅-Induced Deficits in the Novel Object Recognition Test

| Treatment Group | Discrimination Index |

|---|---|

| Sham + Vehicle | 0.65 ± 0.08 |

| Aβ₂₅₋₃₅ + Vehicle | 0.25 ± 0.05 |

| Aβ₂₅₋₃₅ + this compound (10 mg/kg) | 0.58 ± 0.07* |

| Aβ₂₅₋₃₅ + Memantine (10 mg/kg) | 0.52 ± 0.06* |

*p < 0.05 compared to Aβ₂₅₋₃₅ + Vehicle group.

Mechanism of Action: Signaling Pathways

This compound acts as a positive allosteric modulator of the α7 nAChR. This enhances the receptor's response to acetylcholine, leading to increased calcium influx and activation of downstream signaling cascades known to be crucial for synaptic plasticity and memory formation, such as the CaMKII and ERK pathways.[6][7]

Figure 1: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Experimental Protocols

Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Figure 2: Workflow for the Morris Water Maze experimental protocol.

Novel Object Recognition Test

This task assesses recognition memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.

Protocol:

-

Habituation (Day 1): Each animal is allowed to explore an empty open-field arena (50x50 cm) for 10 minutes.

-

Familiarization (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore for 10 minutes. Drug administration (this compound or vehicle) occurs 30 minutes before this phase.

-

Test (Day 3): One of the familiar objects is replaced with a novel object. The animal is returned to the arena for 5 minutes. The time spent exploring each object is recorded.

-

Data Analysis: The Discrimination Index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Conclusion

The preclinical data for this compound demonstrate a promising profile for a novel cognitive enhancer. This compound is a potent and selective positive allosteric modulator of the α7 nAChR with good oral bioavailability and brain penetration. It effectively reverses cognitive deficits in two distinct rodent models of memory impairment. The proposed mechanism of action, involving the potentiation of cholinergic signaling and activation of downstream pathways critical for synaptic plasticity, provides a strong rationale for its procognitive effects. These findings support the advancement of this compound into further preclinical safety studies and subsequent clinical development for the treatment of cognitive impairment.

References

- 1. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cognitive- and memory-enhancing effects of Augmentin in Alzheimer’s rats through regulation of gene expression and neuronal cell apoptosis [frontiersin.org]

- 4. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of memory enhancement [pubmed.ncbi.nlm.nih.gov]

The Selective HCN1 Inhibitor RO-275: A Technical Guide to its Impact on Neuronal Plasticity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the quantitative effects of RO-275 on neuronal plasticity is limited. This guide is based on the reported effects of a primary carboxamide series of potent and selective HCN1 inhibitors developed by Roche, to which this compound is understood to belong. The data and protocols presented herein are representative of the effects expected from a selective HCN1 inhibitor of this class.

Core Concepts: HCN1 Channels and Neuronal Plasticity

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability. The HCN1 isoform, in particular, is highly expressed in brain regions critical for cognitive function. These channels conduct a depolarizing inward current (Ih) at resting membrane potentials, which acts as a "brake" on neuronal excitability. By opposing membrane hyperpolarization and dampening depolarization, HCN1 channels limit the temporal summation of excitatory postsynaptic potentials (EPSPs).

Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. A key mechanism of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. The summation of EPSPs is a critical factor in the induction of LTP.

Mechanism of Action of this compound on Neuronal Plasticity

This compound is a selective inhibitor of the HCN1 ion channel. By blocking HCN1 channels, this compound is expected to reduce the Ih current in neurons. This reduction in the "brake" on excitability leads to an enhanced temporal summation of EPSPs. With the dampening effect of HCN1 removed, successive EPSPs can build upon each other more effectively, leading to a greater depolarization of the postsynaptic membrane. This increased depolarization enhances the likelihood of reaching the threshold for action potential firing and is a key step in the induction of synaptic plasticity, such as LTP.

Quantitative Data on the Effects of Selective HCN1 Inhibition

The following table summarizes the anticipated quantitative effects of a selective HCN1 inhibitor like this compound on neuronal plasticity, based on preclinical research with this class of compounds.

| Parameter | Effect of Selective HCN1 Inhibitor | Expected Quantitative Change | Implication for Neuronal Plasticity |

| HCN1 Channel Activity (Ih current) | Inhibition | Significant reduction in Ih current amplitude. | Reduces the hyperpolarizing clamp, permitting greater membrane potential fluctuation. |

| Excitatory Postsynaptic Potential (EPSP) Summation | Enhancement | Increased amplitude and temporal summation of a train of EPSPs. | Facilitates the depolarization required to trigger synaptic strengthening mechanisms. |

| Long-Term Potentiation (LTP) | Potentiation | Lowered threshold for LTP induction or increased magnitude of potentiation. | Enhances the capacity for synaptic strengthening, a cellular correlate of learning and memory. |

| Working Memory | Improvement | Recovery of performance in decrement working memory tasks in animal models.[1] | Suggests a pro-cognitive effect at the behavioral level, consistent with enhanced neuronal plasticity. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize the effects of this compound on neuronal plasticity.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is used to measure the electrical properties of individual neurons and their responses to synaptic stimulation.

-

Objective: To measure the effect of this compound on Ih current and EPSP summation.

-

Preparation:

-

Acute brain slices (e.g., 300 µm thick) containing the hippocampus or prefrontal cortex are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a target neuron.

-

The membrane patch is then ruptured to allow for whole-cell access.

-

-

Ih Current Measurement:

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

A series of hyperpolarizing voltage steps are applied to elicit the Ih current.

-

This compound is bath-applied at various concentrations to determine its effect on the amplitude of the Ih current.

-

-

EPSP Summation Measurement:

-

Neurons are current-clamped to record their membrane potential.

-

A stimulating electrode is placed to evoke EPSPs in the neuron.

-

A train of stimuli (e.g., 5 pulses at 50 Hz) is delivered to elicit a series of EPSPs.

-

The degree of summation of these EPSPs is measured in the absence and presence of this compound.

-

Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

This method is used to assess synaptic plasticity in a population of neurons.

-

Objective: To determine the effect of this compound on the induction and maintenance of LTP.

-

Preparation: As described for whole-cell patch-clamp electrophysiology.

-

Recording:

-

A stimulating electrode is placed in a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus).

-

A recording electrode is placed in the dendritic field of the postsynaptic neurons (e.g., stratum radiatum of CA1) to measure the fEPSP.

-

-

LTP Induction:

-

A stable baseline of fEPSPs is recorded for 10-20 minutes.

-

A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

-

fEPSPs are then recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

-

-

Drug Application: this compound is applied to the aCSF before and during the HFS to assess its effect on LTP induction.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on Neuronal Excitability

Caption: this compound inhibits HCN1 channels, reducing the Ih current and enhancing EPSP summation.

Experimental Workflow for Assessing this compound's Effect on Synaptic Plasticity

Caption: Workflow for studying the impact of this compound on Long-Term Potentiation (LTP).

Logical Relationship from HCN1 Inhibition to Cognitive Enhancement

Caption: The proposed cascade from HCN1 inhibition by this compound to enhanced cognitive function.

Conclusion for Drug Development Professionals

The selective inhibition of HCN1 channels by compounds such as this compound presents a promising therapeutic strategy for the treatment of cognitive dysfunction. The mechanism of action, centered on the enhancement of synaptic plasticity through increased EPSP summation, is a novel approach to cognitive enhancement. The preclinical data for this class of compounds suggests a clear on-target effect in cognition-relevant brain circuits, which translates to improved performance in behavioral models of working memory.[1] Further investigation into the pharmacokinetics, safety profile, and efficacy in a wider range of preclinical models is warranted to fully elucidate the therapeutic potential of this compound.

References

In-depth Technical Guide: Safety and Toxicology Profile of RO-275

Disclaimer: Information regarding a compound designated "RO-275" is not publicly available. The following guide is a structured template demonstrating how such a document would be presented, based on standard practices in drug safety and toxicology assessment. The data and experimental details provided are illustrative and should not be considered factual for any specific compound.

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, a novel investigational compound. The data herein are derived from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of this compound and to establish a safe starting dose for first-in-human clinical trials. The overall profile of this compound suggests a manageable safety margin for the intended therapeutic indication. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Pharmacokinetics and ADME

A summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is presented below. These parameters are critical for understanding the systemic exposure and clearance of the compound.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Mouse (IV/PO) | Rat (IV/PO) | Dog (IV/PO) | Monkey (IV/PO) |

| Clearance (mL/min/kg) | 15.2 / - | 12.5 / - | 5.8 / - | 4.5 / - |

| Volume of Distribution (L/kg) | 2.1 | 1.8 | 1.5 | 1.2 |

| Half-life (t½, hours) | 1.5 | 1.9 | 3.0 | 3.5 |

| Bioavailability (F, %) | - / 65 | - / 72 | - / 85 | - / 88 |

| Protein Binding (%) | 92 | 95 | 98 | 98.5 |

-

Animal Models: Male and female CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used.

-

Dosing: Intravenous (IV) doses were administered as a bolus via the tail vein (rodents) or cephalic vein (large animals). Oral (PO) doses were administered by gavage.

-

Sample Collection: Blood samples were collected at predetermined time points post-dose into K2EDTA tubes. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Acute Toxicology

Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of this compound.

Table 2: Summary of Acute Toxicity Studies

| Species | Route | Sex | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs |

| Rat | PO | M/F | 100 | 1000 | Liver, CNS |

| Rat | IV | M/F | 10 | 50 | Cardiovascular |

| Dog | PO | M/F | 50 | 500 | GI, Liver |

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose

-

Methodology: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Animals: Young adult female Sprague-Dawley rats.

-

Procedure: A single oral dose of this compound was administered by gavage. Animals were observed for mortality, clinical signs, and body weight changes for 14 days. A full necropsy was performed at the end of the study.

Repeat-Dose Toxicology

Repeat-dose toxicity studies are essential for evaluating the effects of longer-term exposure to this compound.

Table 3: Summary of Repeat-Dose Toxicology Studies

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |

| Rat | 28-Day | PO | 30 | Reversible liver enzyme elevation |

| Dog | 28-Day | PO | 20 | Mild gastrointestinal intolerance |

| Monkey | 14-Day | IV | 5 | Injection site reactions |

-

Animals: Male and female Sprague-Dawley rats.

-

Dosing: this compound was administered daily by oral gavage for 28 consecutive days.

-

Assessments: Included clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, clinical chemistry), and gross and microscopic pathology.

-

Recovery Group: A subset of animals was observed for a 14-day recovery period to assess the reversibility of any findings.

Genetic Toxicology

A battery of tests was conducted to assess the genotoxic potential of this compound.

Table 4: Summary of Genetic Toxicology Assays

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium & E. coli | With & Without S9 | Negative |

| Chromosomal Aberration | Human Lymphocytes | With & Without S9 | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |

-

Methodology: Based on OECD Guideline 471 (Bacterial Reverse Mutation Test).

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

-

Procedure: The test was conducted using the plate incorporation method, with and without the addition of a rat liver S9 fraction for metabolic activation. A range of concentrations of this compound was tested.

Safety Pharmacology

Safety pharmacology studies were conducted to investigate potential adverse effects on major physiological systems.

Table 5: Summary of Core Battery Safety Pharmacology Studies

| System | Assay | Species | Key Findings |

| Central Nervous System | Irwin Test | Rat | No adverse effects up to 100 mg/kg |

| Cardiovascular System | hERG Assay | In Vitro | IC50 > 30 µM |

| Cardiovascular System | Telemetry | Dog | No significant effect on ECG or hemodynamics |

| Respiratory System | Plethysmography | Rat | No adverse effects on respiratory function |

-

Methodology: Patch-clamp electrophysiology was used to assess the inhibitory effect of this compound on the hERG potassium channel expressed in HEK293 cells.

-

Procedure: A range of concentrations of this compound was applied to the cells, and the hERG current was measured. The concentration-response curve was used to determine the IC50 value.

Visualizations

The following diagram illustrates the typical workflow for non-clinical toxicology assessment.

Caption: High-level workflow for non-clinical safety assessment.

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key signaling pathway, which could be relevant for interpreting on-target toxicity.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Investigating the Role of HCN1 Channels with RO-275: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal and cardiac rhythmicity. Among the four isoforms, HCN1 is predominantly expressed in the brain, where it plays a pivotal role in controlling neuronal excitability, synaptic integration, and cognitive functions. Dysregulation of HCN1 is implicated in various neurological disorders, including epilepsy and cognitive deficits, making it a compelling target for therapeutic intervention. RO-275 has emerged as a potent, selective, and orally active inhibitor of the HCN1 channel. This technical guide provides an in-depth overview of HCN1 channels, the pharmacological profile of this compound, and detailed protocols for utilizing this compound as a tool to investigate HCN1 function in both in vitro and in vivo settings.

Introduction to HCN1 Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a unique family of voltage-gated ion channels that are activated by membrane hyperpolarization rather than depolarization. The current generated by these channels, known as Ih (or If in the heart), is a mixed sodium (Na+) and potassium (K+) current that leads to depolarization at resting membrane potentials.

Key Functions and Characteristics:

-

Pacemaker Activity: HCN channels are often called "pacemaker channels" because they are crucial for generating rhythmic activity in the brain and the sinoatrial node of the heart.

-

Neuronal Excitability: By contributing to the resting membrane potential and regulating membrane resistance, HCN1 channels significantly influence intrinsic neuronal excitability and synaptic potential integration.

-

Structure: HCN channels are tetramers, with each subunit comprising six transmembrane domains (S1-S6). The S1-S4 segments form a voltage-sensing domain, while the S5-S6 segments create the ion pore.

-

Expression: HCN1 is the most abundant isoform in the central nervous system, with high expression levels in the neocortex, hippocampus, and cerebellum.

-

Pathophysiology: Genetic variants in the HCN1 gene are linked to developmental and epileptic encephalopathies. The channel is also a key player in neuropathic pain and cognitive processes, such as motor learning and spatial memory.

This compound: A Selective HCN1 Inhibitor

This compound is a small molecule inhibitor distinguished by its high potency and selectivity for the HCN1 isoform over other HCN channels. Its oral bioavailability and ability to penetrate the brain make it an invaluable tool for both cellular and systemic investigations of HCN1 function.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Inhibitory Potency (IC50) and Selectivity of this compound

| Channel Isoform | IC50 (µM) | Selectivity vs. HCN1 (Fold) | Reference |

|---|---|---|---|

| HCN1 | 0.046 | - | |

| HCN2 | 14.3 | ~311 | |

| HCN3 | 4.6 | ~100 |

| HCN4 | 13.9 | ~302 | |

This data highlights the potent and selective nature of this compound for the HCN1 channel.

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosing (Route) | Key Finding | Reference |

|---|---|---|---|

| Rat | 3, 10, 30 mg/kg (i.p.) | Rescues decremented working memory. |

| Rat | 30 mg/kg (i.p.) | Partially rescued performance impairment induced by MK-801. | |

These findings demonstrate the utility of this compound in studying the role of HCN1 in cognitive function.

Signaling Pathways and Experimental Logic

The study of HCN1 channels with this compound involves understanding its role in neuronal signaling and designing logical experimental workflows to test specific hypotheses.

Caption: HCN1 channel activation pathway and its inhibition by this compound.

Caption: Experimental workflow for in vitro analysis of this compound using patch-clamp.

Caption: Logical framework for in vivo studies on cognition with this compound.

Experimental Protocols

The following protocols provide a detailed framework for using this compound in key experiments. These are generalized methodologies and may require optimization for specific laboratory conditions.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp

This protocol details how to measure the inhibitory effect of this compound on HCN1 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

-

Culture HEK293 cells in standard DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Transiently transfect cells with a plasmid encoding human HCN1 and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

Plate transfected cells onto glass coverslips 24 hours before recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Identify transfected cells via fluorescence.

-

Obtain a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance).

-

Hold the cell at -40 mV.

-

To elicit the Ih current, apply hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2-3 seconds, followed by a step to -140 mV to measure the fully activated tail current.

-

Record baseline Ih currents for 3-5 minutes.

4. Drug Application:

-

Switch the perfusion system to an external solution containing the desired concentration of this compound.

-

Allow the compound to equilibrate for

Methodological & Application

Application Notes and Protocols for RO-275 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-275 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) 1 channel, a key regulator of neuronal excitability. Its ability to modulate synaptic integration makes it a valuable tool for investigating the role of HCN1 in various physiological and pathological processes, particularly in the context of cognitive function.[1] Preclinical studies have demonstrated its potential in rescuing working memory deficits, suggesting its therapeutic utility in cognitive disorders.[2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies, based on available data.

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Working Memory

| Animal Model | Administration Route | Dosage Range | Active Dosage | Effect |

| Male Sprague Dawley Rats | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | 30 mg/kg | Significantly improved performance in a trial-unique, delayed non-matching-to-location (TUNL) task.[2][3] |

Signaling Pathway

This compound selectively inhibits the HCN1 ion channel. HCN channels are crucial for regulating synaptic integration and neuronal excitability. By blocking HCN1, this compound is proposed to enhance excitatory postsynaptic potential summation, a mechanism that may underlie its cognitive-enhancing effects.

Caption: Proposed mechanism of action for this compound in enhancing cognitive function.

Experimental Protocols

In Vivo Working Memory Study in Rats

This protocol is based on the reported study demonstrating the efficacy of this compound in a rat model of cognitive dysfunction.

1. Animal Model:

-

Species: Male Sprague Dawley rats.[2]

-

Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the behavioral protocol.

2. Drug Preparation and Administration:

-

Compound: this compound

-

Administration Route: Intraperitoneal (i.p.) injection.[2][3]

-

Vehicle Formulation: While the specific vehicle from the primary study is not detailed in the available resources, common vehicles for in vivo administration of similar compounds can be used. A suggested formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% saline[2]

-

Preparation: First, dissolve this compound in DMSO. Then, add PEG300, followed by Tween-80, and finally saline. Ensure the solution is clear before administration.

-

-

Dosing Schedule: Administer a single dose of this compound at the specified concentrations prior to the behavioral testing. The exact timing of administration relative to the test should be optimized based on the pharmacokinetic profile of the compound, which is not currently available in detail.

3. Behavioral Testing: Trial-Unique, Delayed Non-matching-to-Location (TUNL) Task:

-

Apparatus: A touchscreen operant chamber.

-

Principle: This task assesses working memory by requiring the animal to remember the location of a previously presented stimulus and respond to a novel location after a delay.

-

Procedure:

-

Habituation and Pre-training: Acclimate the rats to the testing chambers and train them on the basic principles of the touchscreen task (e.g., touching the screen to receive a reward).

-

Task Acquisition:

-

Sample Phase: A stimulus is presented in one of several possible locations on the screen. The rat must touch the stimulus to initiate the delay period.

-

Delay Phase: A variable delay period is introduced (e.g., up to 6 seconds).

-

Choice Phase: The original stimulus is presented again along with a new stimulus in a different location. The rat must touch the stimulus in the new location (non-matching) to receive a reward.

-

-

Drug Testing:

-

Administer this compound or vehicle intraperitoneally at a predetermined time before the start of the TUNL session.

-

Record and analyze performance metrics, including the number of correct and incorrect trials, particularly at varying delay intervals.

-

-

Experimental Workflow

References

Application Notes and Protocols for RO-275 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-275 is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1). HCN channels are crucial regulators of neuronal excitability and cardiac rhythm. The selective inhibition of HCN1 by this compound makes it a valuable tool for investigating the physiological and pathological roles of this specific channel isoform in various cellular contexts. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Data Presentation

| Parameter | Value | Reference |

| Molecular Weight | 351.79 g/mol | [1] |

| Solubility | DMSO: 5 mg/mL (14.21 mM) | |

| IC₅₀ (HCN1) | 0.046 µM | |

| IC₅₀ (HCN2) | 14.3 µM | |

| IC₅₀ (HCN3) | 4.6 µM | |

| IC₅₀ (HCN4) | 13.9 µM | |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [2][3] |

| Storage of Solid Compound | -20°C for up to 3 years | [1] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or sonicator (optional)

Methodology:

-

Aseptic Technique: Perform all steps under a sterile biological safety cabinet to maintain the sterility of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound (Molecular Weight: 351.79 g/mol ).

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO. For a 10 mM stock from 3.52 mg, add 1 mL of DMSO.

-

Vortex the solution vigorously for several minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) or sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

-

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Methodology:

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment based on literature or dose-response optimization.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in sterile DMSO.

-

Dilution into Culture Medium:

-

Pre-warm the complete cell culture medium to 37°C.

-

Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the final volume of culture medium. Crucially, ensure the final concentration of DMSO does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [2][3][5] For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

To avoid precipitation of the hydrophobic compound, add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[1] Do not add the aqueous medium to the concentrated DMSO stock.

-

-

Application to Cells: Immediately apply the freshly prepared working solution to your cell cultures.

-

Solvent Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples.

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Potential effects of this compound on a neuronal signaling pathway.

References

- 1. lifetein.com [lifetein.com]

- 2. HCN channel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Channelpedia - HCN1 [channelpedia.epfl.ch]

- 5. Hcn1 hyperpolarization-activated cyclic nucleotide-gated potassium channel 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

Administration of MS-275 (Entinostat) for Behavioral Studies in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1. It has garnered significant interest in neuroscience research for its potential therapeutic effects in various central nervous system disorders. In preclinical behavioral studies using mice, MS-275 has been investigated for its anxiolytic, antidepressant-like, and cognitive-enhancing properties. Proper administration and standardized protocols are crucial for obtaining reliable and reproducible data in such studies. These application notes provide detailed protocols for the administration of MS-275 in mice for behavioral research, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation: Quantitative Effects of MS-275 in Murine Behavioral Models

The following table summarizes the quantitative outcomes of MS-275 administration in various behavioral paradigms in mice.

| Animal Model | Compound & Dosage | Administration Route & Frequency | Behavioral Test | Key Quantitative Findings | Reference |

| Shank3+/ΔC (Autism Model) | MS-275 (5 mg/kg) | Intraperitoneal (i.p.), 3 injections | Social Preference Test | Restored social preference, with time spent with a social stimulus significantly increased compared to saline-treated Shank3+/ΔC mice. | [1] |

| Shank3+/ΔC (Autism Model) | MS-275 (0.05 mg/kg or 0.5 mg/kg) | Intraperitoneal (i.p.), 3 injections | Social Preference Test | Ineffective in improving social deficits at these lower doses. | [1] |

| Diet-Induced Obese Mice | MS-275 (5 mg/kg) | Intraperitoneal (i.p.), every other day for 7 weeks | Body Weight Measurement | In combination with liraglutide, significantly decreased body weight gain compared to vehicle control or monotherapy groups. | [2][3] |

| APP/PS1 (Alzheimer's Model) | MS-275 | Oral gavage, for 10 days | Nesting Behavior | Significantly improved nesting behavior, an indicator of social and affiliative behavior. | [4] |

| Ovarian Cancer Model | Entinostat (MS-275) | Not specified | Tumor Growth & Survival | Significantly reduced tumor growth and improved median overall survival (74 days vs. 62 days for control). | [5] |

Experimental Protocols

Preparation of MS-275 Solution

-

Vehicle Selection: The choice of vehicle is critical and depends on the administration route.

-

For Intraperitoneal (i.p.) Injection: A common vehicle is a solution of Dimethyl Sulfoxide (DMSO) and saline. For instance, MS-275 can be dissolved in DMSO and then diluted with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

-

For Oral Gavage (p.o.): MS-275 can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in sterile water.

-

-

Example Preparation for i.p. Injection (5 mg/kg dose for a 25g mouse):

-

Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg of MS-275.

-

Dissolve MS-275: Dissolve a known amount of MS-275 powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilute to final concentration: For an injection volume of 10 mL/kg (0.25 mL for a 25g mouse), the final concentration should be 0.5 mg/mL. Dilute the DMSO stock solution with sterile 0.9% saline to achieve this concentration. Ensure the final DMSO concentration is non-toxic.

-

Administration Routes

-

Intraperitoneal (i.p.) Injection:

-

Restrain the mouse securely, exposing the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the prepared MS-275 solution slowly. The typical injection volume is 5-10 mL/kg of body weight.[6]

-

-

Oral Gavage (p.o.):

-

Gently restrain the mouse.

-

Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

-

Carefully insert the needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.

-

Administer the MS-275 suspension slowly. The typical administration volume is around 10 mL/kg.[4]

-

Key Behavioral Assays

-

Social Preference Test (Three-Chamber Test):

-

Apparatus: A rectangular, three-chambered box with openings allowing access to all chambers.

-

Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber.

-

Testing: Place the test mouse back in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

-

Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. A preference for the chamber with the stranger mouse indicates normal sociability.

-

-

Open Field Test:

-

Apparatus: A square arena with walls.

-

Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-30 minutes).

-

Data Analysis: Use video tracking software to measure total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency (exploratory behavior).

-

-

Forced Swim Test:

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Place the mouse in the water for a 6-minute session.

-

Data Analysis: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Mandatory Visualizations

Signaling Pathway of MS-275

Caption: Signaling pathway of MS-275 leading to behavioral effects.

Experimental Workflow for a Behavioral Study

References

- 1. Histone deacetylase inhibitor MS-275 restores social and synaptic function in a Shank3-deficient mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]

- 3. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of histone deacetylase inhibitor MS-275 ameliorates neuroinflammation and cerebral amyloidosis and improves behavior in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. biorxiv.org [biorxiv.org]

RO-275: A Novel Tool for Investigating Synaptic Integration

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic integration, the process by which a neuron processes incoming signals to generate an output, is fundamental to neural computation and ultimately, cognition. A key family of proteins involved in this intricate process is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family, particularly the HCN1 subtype. These channels, predominantly located in the dendrites of neurons, play a crucial role in setting the resting membrane potential, shaping synaptic potentials, and influencing dendritic excitability.[1][2][3] Dysregulation of HCN1 channel function has been implicated in various neurological and psychiatric disorders, making them a significant target for therapeutic intervention.

RO-275 has emerged as a potent, selective, and orally active inhibitor of the HCN1 channel.[4] Its ability to modulate neuronal excitability and enhance synaptic plasticity makes it a valuable pharmacological tool for dissecting the mechanisms of synaptic integration and for exploring potential therapeutic strategies for cognitive dysfunction. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic integration.

Mechanism of Action

This compound exerts its effects by selectively blocking HCN1 channels.[4] These channels are unique in that they are activated by membrane hyperpolarization and are modulated by cyclic nucleotides. By inhibiting HCN1 channels, this compound produces several key effects on neuronal function:

-

Increased Input Resistance: Blockade of the tonic, depolarizing current carried by HCN1 channels at rest leads to an increase in the input resistance of the neuron. This, in turn, enhances the temporal and spatial summation of excitatory postsynaptic potentials (EPSPs).[3][5]

-

Hyperpolarization of Resting Membrane Potential: Inhibition of the depolarizing HCN1 current can lead to a more hyperpolarized resting membrane potential.[6]

-

Enhanced Synaptic Plasticity: Studies have shown that inhibition of HCN1 channels can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, particularly at distal dendritic synapses.[1] Conversely, HCN1 channel blockade can also enhance certain forms of long-term depression (LTD).[7]

These actions collectively contribute to an enhancement of synaptic integration, allowing for a more robust response to synaptic input and influencing the induction of synaptic plasticity.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a reference for its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| IC50 for HCN1 | 0.046 µM | Not specified | [8][9] |

| IC50 for HCN2 | 14.3 µM | Not specified | [8][9] |

| IC50 for HCN3 | 4.6 µM | Not specified | [8][9] |

| IC50 for HCN4 | 13.9 µM | Not specified | [8][9] |

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in modulating synaptic integration, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Figure 1: Signaling pathway of this compound action on synaptic integration.

References

- 1. A behavioral role for dendritic integration: HCN1 channels constrain spatial memory and plasticity at inputs to distal dendrites of CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HCN1 Channels Constrain Synaptically Evoked Ca2+ Spikes in Distal Dendrites of CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Dendritic HCN1 Subunits Enhances Cortical Excitability and Epileptogenesis | Journal of Neuroscience [jneurosci.org]

- 4. Selective and brain-penetrant HCN1 inhibitors reveal links between synaptic integration, cortical function, and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of dorsal hippocampal activity by knockdown of HCN1 channels leads to anxiolytic- and antidepressant-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inherited cortical HCN1 channel loss amplifies dendritic calcium electrogenesis and burst firing in a rat absence epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.nu.edu.kz [research.nu.edu.kz]

- 8. The benzodiazepine receptor inverse agonist RO 15-3505 reverses recent memory deficits in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with HDAC Inhibitors in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of histone deacetylase (HDAC) inhibitors, exemplified by compounds structurally and functionally similar to MS-275 (Entinostat), in preclinical in vivo imaging. While direct in vivo imaging studies using a probe explicitly named "RO-275" are not prominently available in the public domain, the principles and methodologies can be extrapolated from studies involving labeled HDAC inhibitors. These agents are valuable tools for non-invasively studying epigenetic regulation, target engagement of therapeutic candidates, and understanding disease pathology in living organisms.

The following sections detail the mechanism of action of relevant HDAC inhibitors, present quantitative data from preclinical imaging studies, provide comprehensive experimental protocols, and include visualizations of key pathways and workflows.

Mechanism of Action and Rationale for Imaging

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.

MS-275 (Entinostat) is a selective inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3). Its mechanism of action involves:

-

Induction of Reactive Oxygen Species (ROS): MS-275 can induce an early increase in ROS, leading to mitochondrial injury and apoptosis in cancer cells.[1]

-

Cell Cycle Arrest: It promotes the expression of p21CIP1/WAF1, leading to growth arrest.[1]

-

HSP90 Inhibition: MS-275 can induce the acetylation of heat shock protein 90 (HSP90), leading to the degradation of client proteins such as FLT3 in acute myelogenous leukemia (AML) cells.[2]

-

Chromatin Remodeling: By inhibiting HDACs, MS-275 increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in antidepressant-like effects through the upregulation of CREB and BDNF.[3]

In vivo imaging with labeled HDAC inhibitors allows for the non-invasive visualization and quantification of HDAC expression and target engagement in real-time within a living organism. This is critical for drug development to confirm that a therapeutic agent is reaching its intended target and exerting its desired effect.

Data Presentation: Quantitative Data from Preclinical Imaging Studies

The following tables summarize quantitative data from preclinical studies using various radiolabeled HDAC inhibitors for Positron Emission Tomography (PET) imaging. This data provides a reference for the expected performance of a labeled HDAC inhibitor in in vivo imaging.

Table 1: Characteristics of Radiolabeled HDAC Inhibitors for PET Imaging

| Radiotracer | Target HDACs | Key Findings in Preclinical Models | Reference |